molecular formula C9H8F2O2 B13629935 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one

2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one

Cat. No.: B13629935
M. Wt: 186.15 g/mol
InChI Key: WHNQMWBBSLWYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a hydroxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of metal catalysts such as nickel or palladium can facilitate the difluoromethylation of aromatic compounds, leading to the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions include difluoromethylated alcohols, ketones, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone
  • 2,2-Difluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone
  • 2,2-Difluoro-1-(3-hydroxy-4-ethylphenyl)ethanone

Uniqueness

2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of the difluoromethyl group with the hydroxy and methyl groups on the phenyl ring results in a compound with enhanced reactivity and stability compared to its analogs .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2,2-difluoro-1-(3-hydroxy-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,9,12H,1H3

InChI Key

WHNQMWBBSLWYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.